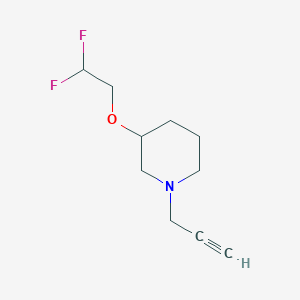

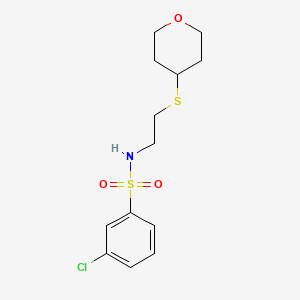

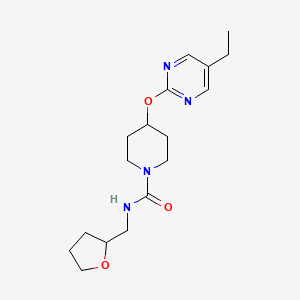

3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Applications in Medicinal Chemistry

A pivotal aspect of research on difluoropiperidines, such as 3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine, involves their synthesis and potential as building blocks in drug development. Verniest et al. (2008) described new synthetic pathways towards valuable 3,3-difluoropiperidines, highlighting the importance of these compounds in organic and medicinal chemistry due to their challenging synthesis and versatile applications (Verniest et al., 2008). Similarly, Surmont et al. (2010) explored synthetic strategies for 4-substituted 3,3-difluoropiperidines, further underscoring the utility of difluoropiperidines in creating fluorinated gamma-amino acids, a compound class with significant potential in medicinal chemistry (Surmont et al., 2010).

Catalytic and Photoredox Applications

The development of new protocols for tri- and difluoromethylation, incorporating difluoromethyl groups into various skeletons, has emerged as a vital subject in the field of synthetic organic chemistry. Koike and Akita (2016) discussed the use of photoredox catalysis for radical reactions, including fluoromethylation, highlighting the potential of these methodologies in efficiently introducing fluoromethyl radicals under mild conditions, thereby opening new avenues for the creation of fluorine-containing molecules (Koike & Akita, 2016).

Material Science and Luminescence

In material science, the synthesis and application of fluorinated compounds extend beyond medicinal chemistry to include the development of novel materials. For example, Xue et al. (2017) explored the aggregation-induced emission properties of cyano-substituted vinylacridine derivatives, demonstrating their potential as dual sensors for aromatic amine and acid vapor detection. These findings reveal the versatile applications of fluorinated compounds in creating sensitive and selective sensors for environmental monitoring (Xue et al., 2017).

Propiedades

IUPAC Name |

3-(2,2-difluoroethoxy)-1-prop-2-ynylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO/c1-2-5-13-6-3-4-9(7-13)14-8-10(11)12/h1,9-10H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRFLXMVYQNQRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCC(C1)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2980859.png)

![7-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2980864.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2980868.png)

![N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2980871.png)

![1-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2980872.png)

![(Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980878.png)